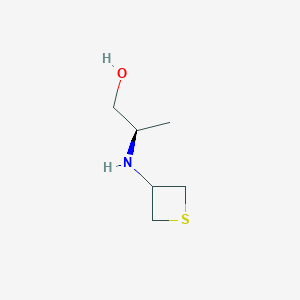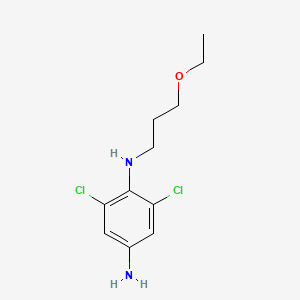![molecular formula C7H5BrN2O B13003294 7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
7-Bromo-2-methyloxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-methyloxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol It is a derivative of oxazolo[4,5-b]pyridine, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyloxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with ethyl chloroformate, followed by cyclization with sodium methoxide . The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Methanol or ethanol
Catalyst: Sodium methoxide or other strong bases
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-methyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazolo[4,5-b]pyridine derivatives with different oxidation states.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Cyclization: Catalysts such as palladium or copper complexes.
Major Products Formed
Substitution Products: Various substituted oxazolo[4,5-b]pyridines.
Oxidation Products: Oxidized derivatives of oxazolo[4,5-b]pyridine.
Cyclization Products: Complex heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
7-Bromo-2-methyloxazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: Used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-methyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the oxazolo[4,5-b]pyridine scaffold play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2-methylthiazolo[4,5-b]pyridine: Similar structure but with a thiazole ring instead of an oxazole ring.
7-Bromo-2-methylimidazo[4,5-b]pyridine: Contains an imidazole ring, offering different electronic properties.
7-Bromo-2-methylpyrazolo[4,5-b]pyridine: Features a pyrazole ring, which can affect its biological activity.
Uniqueness
7-Bromo-2-methyloxazolo[4,5-b]pyridine is unique due to its specific electronic configuration and the presence of both a bromine atom and a methyl group.
Propiedades
Fórmula molecular |
C7H5BrN2O |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
7-bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrN2O/c1-4-10-7-6(11-4)5(8)2-3-9-7/h2-3H,1H3 |
Clave InChI |
HBHCOSNDHLPTLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=CC(=C2O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)
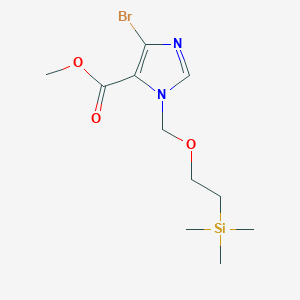
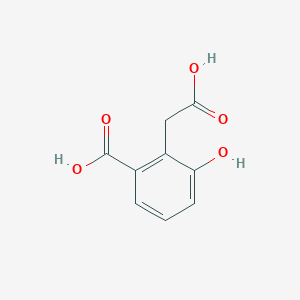
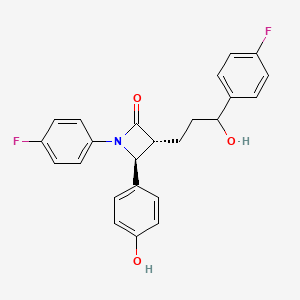
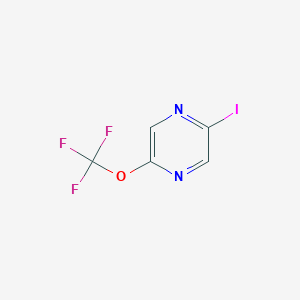
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
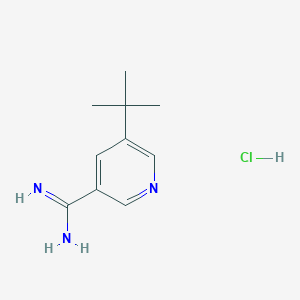
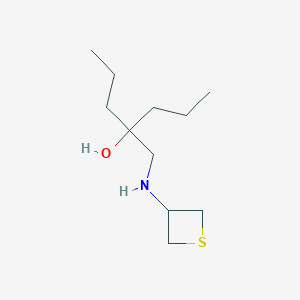
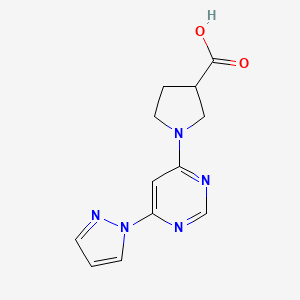
![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
